molecular formula C22H23N3O2 B14200441 3-({[4-(Morpholin-4-yl)phenyl](pyridin-3-yl)amino}methyl)phenol CAS No. 915373-12-5

3-({[4-(Morpholin-4-yl)phenyl](pyridin-3-yl)amino}methyl)phenol

Cat. No.: B14200441
CAS No.: 915373-12-5
M. Wt: 361.4 g/mol
InChI Key: GECVZFFOEPNPOO-UHFFFAOYSA-N
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Description

3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol is a complex organic compound that features a morpholine ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol typically involves multiple steps, starting with the preparation of the morpholine derivative. The key steps include:

    Formation of the Morpholine Derivative: This involves the reaction of morpholine with a suitable phenyl halide under basic conditions to form the morpholine-substituted phenyl compound.

    Coupling with Pyridine Derivative: The morpholine-substituted phenyl compound is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Hydroxyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholin-4-yl)phenyl derivatives: These compounds share the morpholine and phenyl moieties but differ in the substituents on the aromatic rings.

    Pyridine derivatives: Compounds with similar pyridine moieties but different functional groups attached to the ring.

Uniqueness

3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol is unique due to its specific combination of morpholine, phenyl, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

CAS No.

915373-12-5

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

3-[(4-morpholin-4-yl-N-pyridin-3-ylanilino)methyl]phenol

InChI

InChI=1S/C22H23N3O2/c26-22-5-1-3-18(15-22)17-25(21-4-2-10-23-16-21)20-8-6-19(7-9-20)24-11-13-27-14-12-24/h1-10,15-16,26H,11-14,17H2

InChI Key

GECVZFFOEPNPOO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N(CC3=CC(=CC=C3)O)C4=CN=CC=C4

Origin of Product

United States

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